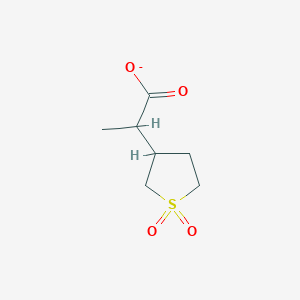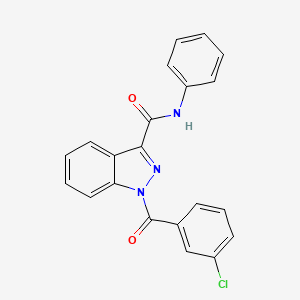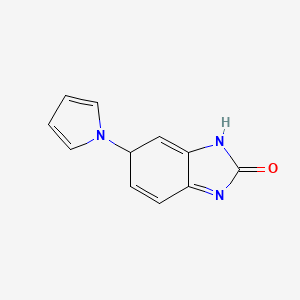
5,8-dimethoxy-4aH-quinolin-2-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5,8-Dimethoxy-4aH-quinolin-2-one is a heterocyclic compound belonging to the quinolinone family Quinolinones are known for their diverse biological activities and are widely studied in medicinal chemistry
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 5,8-dimethoxy-4aH-quinolin-2-one typically involves the cyclization of appropriate precursors. One common method involves the reaction of 4,5-dimethoxyanthranilic acid with acetic anhydride, followed by cyclization under acidic conditions . Another approach includes the use of 4,5-dimethoxy-2-nitrobenzaldehyde, which undergoes reduction and subsequent cyclization to form the desired quinolinone .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The choice of solvents, catalysts, and reaction parameters are crucial to achieving efficient production. Common industrial methods may include continuous flow synthesis and the use of automated reactors to streamline the process .
Analyse Des Réactions Chimiques
Types of Reactions
5,8-Dimethoxy-4aH-quinolin-2-one undergoes various chemical reactions, including:
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Halogenation using bromine or chlorination using thionyl chloride.
Major Products Formed
Oxidation: Quinolinone derivatives with additional oxygen functionalities.
Reduction: Hydroquinoline derivatives.
Substitution: Halogenated quinolinones with varied functional groups.
Applications De Recherche Scientifique
5,8-Dimethoxy-4aH-quinolin-2-one has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Studied for its potential antimicrobial and anticancer properties.
Medicine: Investigated for its role in drug development, particularly in designing new therapeutic agents.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Mécanisme D'action
The mechanism of action of 5,8-dimethoxy-4aH-quinolin-2-one involves its interaction with specific molecular targets and pathways. The compound can inhibit certain enzymes or receptors, leading to its biological effects. For example, it may inhibit DNA gyrase, an enzyme crucial for bacterial DNA replication, thereby exhibiting antimicrobial activity. Additionally, it can interact with cellular signaling pathways, influencing cell proliferation and apoptosis, which is relevant in cancer research.
Comparaison Avec Des Composés Similaires
Similar Compounds
4-Hydroxyquinolin-2-one: Known for its antimicrobial properties.
6,7-Dimethoxyquinolin-2-one: Studied for its potential as an anti-inflammatory agent.
8-Methoxyquinolin-2-one: Investigated for its role in treating neurodegenerative diseases.
Uniqueness
5,8-Dimethoxy-4aH-quinolin-2-one stands out due to its unique substitution pattern, which imparts distinct chemical and biological properties. The presence of methoxy groups at positions 5 and 8 enhances its solubility and may influence its interaction with biological targets, making it a valuable compound for further research and development.
Propriétés
Formule moléculaire |
C11H11NO3 |
|---|---|
Poids moléculaire |
205.21 g/mol |
Nom IUPAC |
5,8-dimethoxy-4aH-quinolin-2-one |
InChI |
InChI=1S/C11H11NO3/c1-14-8-4-5-9(15-2)11-7(8)3-6-10(13)12-11/h3-7H,1-2H3 |
Clé InChI |
IXZBQLAWTJTCEG-UHFFFAOYSA-N |
SMILES canonique |
COC1=CC=C(C2=NC(=O)C=CC12)OC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![11-[(2-Methylphenyl)methyl]-8-(2-phenylethyl)-5-thia-1,8,10,11-tetraazatricyclo[7.3.0.0^{2,6}]dodeca-2(6),3,9-triene-7,12-dione](/img/structure/B12343478.png)






![2-methyl-4H,4aH,5H,6H,7H,8H-pyrido[3,4-d]pyrimidin-4-one](/img/structure/B12343506.png)



![(5Z)-3-[4-(difluoromethoxy)phenyl]-5-[(4-methoxyphenyl)methylidene]-2-sulfanylideneimidazolidin-4-one](/img/structure/B12343552.png)

